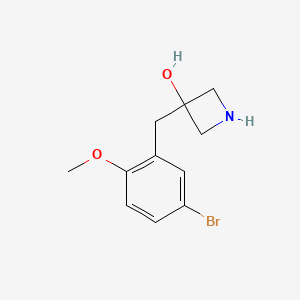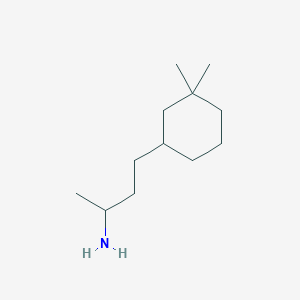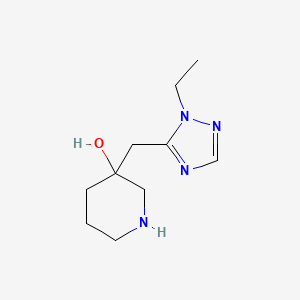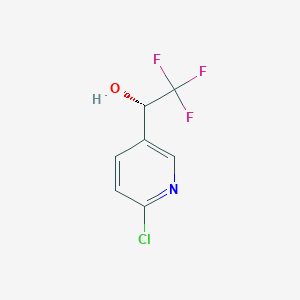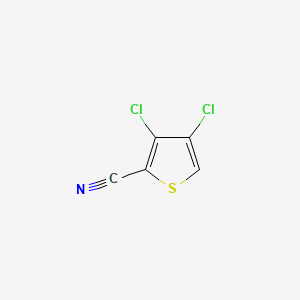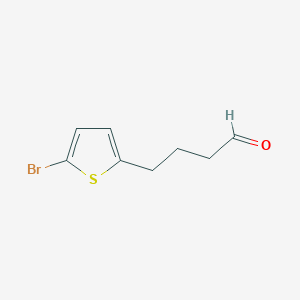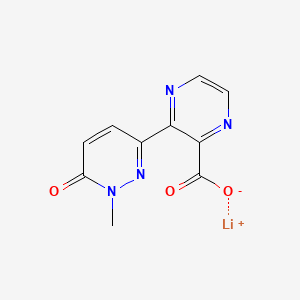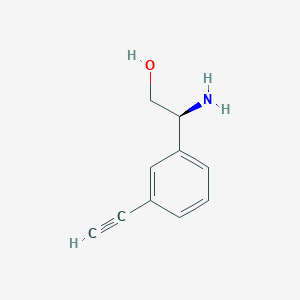
(s)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H11NO It is characterized by the presence of an amino group, a hydroxyl group, and an ethynyl-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired amino alcohol. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
化学反応の分析
Types of Reactions
(2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
科学的研究の応用
(2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying enzyme activity.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and materials.
作用機序
The mechanism of action of (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the ethynyl group may participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S)-2-Amino-2-phenylethan-1-ol: Lacks the ethynyl group, which may affect its reactivity and interactions.
(2S)-2-Amino-2-(4-ethynylphenyl)ethan-1-ol: The ethynyl group is positioned differently, which can influence its chemical properties and applications.
Uniqueness
The presence of the ethynyl group in (2S)-2-Amino-2-(3-ethynylphenyl)ethan-1-ol imparts unique reactivity and potential for interactions that are not observed in similar compounds. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-2-8-4-3-5-9(6-8)10(11)7-12/h1,3-6,10,12H,7,11H2/t10-/m1/s1 |
InChIキー |
SBAYZNCHGRGQBI-SNVBAGLBSA-N |
異性体SMILES |
C#CC1=CC(=CC=C1)[C@@H](CO)N |
正規SMILES |
C#CC1=CC(=CC=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
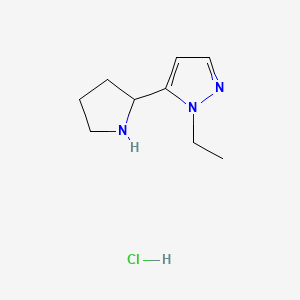

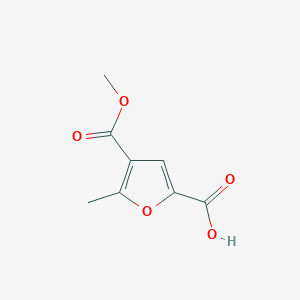
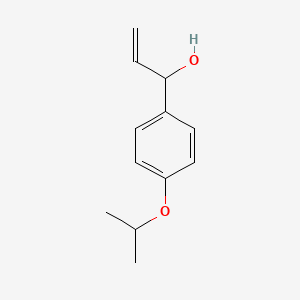

![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride](/img/structure/B15321777.png)
